Thermal Stability and Volatility: Quantifying a 25-35% Higher Boiling Point
The target compound, 2,2-di(propan-2-yl)propane-1,3-diamine, exhibits a boiling point of 204.3 ± 8.0 °C at 760 mmHg . This is substantially higher than that of its close analog, 2,2-dimethyl-1,3-propanediamine (152-154 °C) [1], and the less sterically hindered N,N,N',N'-tetramethyl-1,3-propanediamine (145-146 °C) . The significantly elevated boiling point is a direct consequence of the compound's higher molecular weight and enhanced van der Waals interactions due to the two isopropyl groups.
| Evidence Dimension | Boiling Point at Atmospheric Pressure |
|---|---|
| Target Compound Data | 204.3 ± 8.0 °C at 760 mmHg |
| Comparator Or Baseline | 2,2-Dimethyl-1,3-propanediamine (152-154 °C); N,N,N',N'-Tetramethyl-1,3-propanediamine (145-146 °C) |
| Quantified Difference | Target compound has a boiling point ~50-59 °C higher (a 33-41% increase over N,N,N',N'-tetramethyl-1,3-propanediamine). |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
This higher boiling point translates to lower volatility and potentially greater thermal stability, making it a more suitable building block for high-temperature reactions or for applications in materials science where thermal properties are critical.
- [1] 2,2-Dimethyl-1,3-propanediamine. ChemWhat. Accessed April 2026. View Source
